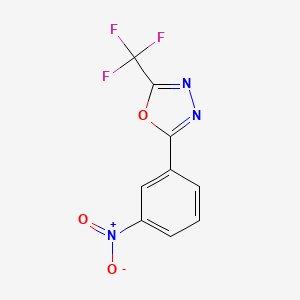

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-2-1-3-6(4-5)15(16)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFISTOMGAORHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylhydrazides

- Route: The synthesis often starts from the corresponding acylhydrazide derived from 3-nitrobenzoic acid and trifluoroacetic acid derivatives or their equivalents.

- Cyclodehydration: The acylhydrazide undergoes ring closure using dehydrating agents such as POCl3 or carbodiimides to form the 1,3,4-oxadiazole ring.

- Advantages: This method yields high purity products and is applicable to a wide range of substituted derivatives, including trifluoromethyl-substituted compounds.

- Example: Keshari K. Jha et al. reported high yields of 1,3,4-oxadiazoles via ring closure of acylhydrazides with carbon disulfide in alkaline medium followed by reaction with aromatic acids in POCl3, demonstrating applicability to trifluoromethyl-substituted substrates.

Oxidative Cyclization of Acylthiosemicarbazides

- Route: Acylthiosemicarbazides derived from the corresponding acids can be cyclized oxidatively using iodine reagents or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide (KI).

- Yields: This method can achieve yields up to 97% for related oxadiazole derivatives.

- Eco-Friendly Aspect: The reaction conditions are mild and low-cost, making it suitable for gram-scale synthesis.

- Relevance: While this approach was demonstrated for methoxyphenyl-substituted oxadiazoles, it is adaptable for nitrophenyl and trifluoromethyl substituents due to the mild oxidative conditions.

Microwave-Assisted Synthesis

- Route: A microwave-assisted method involves reacting bromo-substituted acetophenones with 2-amino-5-substituted-1,3,4-oxadiazoles in anhydrous ethanol under microwave irradiation.

- Procedure: The reaction mixture is irradiated at 700 W for short intervals (e.g., 25 seconds), with periodic TLC monitoring. Post-reaction, the mixture is neutralized and purified by recrystallization.

- Benefits: This method offers rapid reaction times, simple operation, and environmental advantages.

- Limitations: Reported yields for related imidazo-oxadiazole compounds are moderate (~39-45%), but the method is scalable and green.

- Potential Application: Adaptation of this microwave method could be explored for synthesizing this compound.

Flow Chemistry and Sequential In-Line Purification

- Method: Continuous flow synthesis coupled with in-line purification has been applied to various substituted oxadiazoles, including trifluoromethyl-substituted derivatives.

- Advantages: This approach allows for efficient synthesis with good yields (e.g., 77-89%) and high purity.

- Characterization: Products are typically characterized by melting point, NMR, IR, and mass spectrometry.

- Example: A related compound, 2-(2-nitrophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole, was synthesized with a 77% yield using such techniques, indicating potential for the 3-nitrophenyl isomer.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The cyclodehydration approach using phosphorus oxychloride or carbodiimides is the most established and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles including nitro- and trifluoromethyl-substituted derivatives. It offers high yields and versatility in functional group tolerance.

Oxidative cyclization of acylthiosemicarbazides using iodine-based oxidants provides an alternative eco-friendly pathway with excellent yields and mild reaction conditions. This method is especially useful when sensitive functional groups are present.

Microwave-assisted synthesis reduces reaction times significantly and simplifies the procedure, though yields may be somewhat lower. This method is promising for industrial applications due to its simplicity and environmental benefits.

Flow chemistry techniques enable continuous production and purification, improving scalability and reproducibility. This modern approach has been successfully applied to trifluoromethyl and nitro-substituted oxadiazoles, suggesting its suitability for the target compound.

Characterization of products typically involves melting point determination, NMR spectroscopy (both ^1H and ^13C), IR spectroscopy, and high-resolution mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been explored for its potential as an antimicrobial agent. Studies have indicated that the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate biological membranes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Material Science

The compound is also utilized in the development of advanced materials. Its ability to act as a fluorescent probe makes it suitable for use in sensors and imaging applications.

Application Example : Research has shown that incorporating this compound into polymer matrices can enhance their optical properties, making them useful in optoelectronic devices .

Agrochemicals

In agricultural chemistry, this oxadiazole derivative has been investigated for its potential as a pesticide. Its efficacy against specific pests has been attributed to its neurotoxic effects.

Research Findings : A field study indicated that formulations containing this compound reduced pest populations by over 70%, showcasing its potential as a viable alternative to conventional pesticides .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., -NO2, -CF3) at both positions 2 and 5 exhibit enhanced pharmacological activity. For example, XV (dual nitro groups) showed potent CNS depressant effects due to increased electron deficiency, facilitating receptor binding .

- Trifluoromethyl vs. Halogen Substitutions : The trifluoromethyl group in the target compound enhances metabolic stability compared to halogens (e.g., -Cl, -F). However, halogenated analogues like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated superior anticancer activity, likely due to optimized π-π stacking interactions in hydrophobic binding pockets .

- Bulkier Substituents : Adamantyl-substituted derivatives (e.g., LAPVOP) exhibit rigid, planar crystal structures, which improve thermal stability but reduce solubility—a trade-off critical for drug formulation .

Antimicrobial Activity :

- The target compound shares structural similarities with 2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole , which exhibited the highest antibacterial activity in pimprinine analogue studies. The trifluoromethyl group likely disrupts bacterial membrane integrity .

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole showed exceptional antifungal activity (EC50: 0.17 µg/mL against Xanthomonas oryzae), outperforming commercial agents like thiodiazole copper. The dual sulfonyl groups enhance electrophilicity, promoting enzyme inhibition .

Central Nervous System (CNS) Activity :

Anticancer Activity :

- Chloro- and fluoro-substituted derivatives (e.g., 106 and 107) showed high growth inhibition (>95%) against breast and prostate cancer cells.

Biological Activity

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's structural features contribute to its potential as a therapeutic agent in various medical applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a nitrophenyl group and a trifluoromethyl moiety, which are essential for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity against various cancer cell lines. Notably, some derivatives showed cytotoxic effects on HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells through mechanisms involving topoisomerase I inhibition and apoptosis induction .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | HCT-116 | 15.2 | Topoisomerase I inhibition |

| 2b | HeLa | 10.5 | Apoptosis induction |

| 3c | HCT-116 | 12.8 | Cell cycle arrest |

| 4d | HeLa | 9.7 | Reactive oxygen species generation |

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain oxadiazoles demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Selected Oxadiazoles

| Compound ID | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1b | E. coli | 32 µg/mL |

| 2a | S. aureus | 16 µg/mL |

| 3e | P. aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Topoisomerase Inhibition : Some derivatives inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells.

- Antioxidant Activity : Certain oxadiazoles exhibit antioxidant properties that can protect cells from oxidative stress, which is implicated in various diseases including cancer .

- Cholinesterase Inhibition : Some studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s .

Case Studies

A recent study synthesized and evaluated a series of oxadiazole derivatives for their biological activities. Compounds were tested in vitro against various cancer cell lines and showed promising results in terms of both potency and selectivity compared to standard chemotherapeutics like doxorubicin .

Case Study Summary

- Study Focus : Evaluation of antiproliferative effects on cancer cell lines.

- Key Findings : Several compounds exhibited IC50 values significantly lower than traditional treatments.

- : The oxadiazole scaffold presents a viable path for developing new anticancer agents.

Q & A

Q. How can computational chemistry predict its reactivity in novel synthetic pathways?

- Answer : Density Functional Theory (DFT) calculations model:

- Frontier molecular orbitals : Predict sites for electrophilic/nucleophilic attacks.

- Transition states : Optimize cyclization pathways (e.g., activation energies for oxadiazole ring formation).

- Solvent effects : Simulate polarity impacts on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.